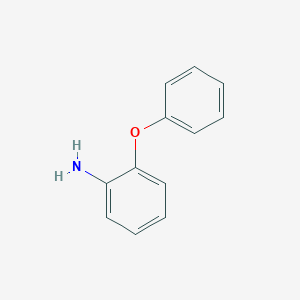

2-Phenoxyaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFFUUFPJJOWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062593 | |

| Record name | 2-Phenoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-84-8 | |

| Record name | 2-Phenoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T96D49XD9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenoxyaniline: A Comprehensive Technical Guide for Researchers

CAS Number: 2688-84-8

Synonyms: 2-Aminophenyl phenyl ether, o-Aminodiphenyl ether

This technical guide provides an in-depth overview of 2-phenoxyaniline, a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant biological pathways.

Core Properties of this compound

This compound is an aromatic amine and ether with a well-defined set of physicochemical properties crucial for its application in chemical synthesis. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol [1] |

| Appearance | White to light yellow or brown crystalline powder or solid[2][3] |

| Melting Point | 47-50 °C[2] |

| Boiling Point | 170 °C at 18 mmHg |

| Flash Point | 113 °C (closed cup)[1] |

| Solubility | Slightly soluble in chloroform and methanol; limited solubility in water. |

| EC Number | 220-254-8[1] |

| MDL Number | MFCD00035765[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Ullmann condensation being a classical and widely cited approach. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound from iodobenzene and 2-aminophenol.

Materials:

-

Iodobenzene

-

2-Aminophenol

-

Copper(I) iodide (CuI)

-

1-(α-aminobenzyl)-2-naphthol (as a ligand)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure: [4]

-

In a reaction vessel, combine iodobenzene (1.0 mmol), 2-aminophenol (1.0 mmol), CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol), and K₂CO₃ (2.0 equiv.).

-

Add 3 mL of DMSO to the mixture.

-

Heat the reaction mixture to 120 °C and maintain for 24 hours under an air atmosphere. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration.

-

Extract the product from the filtrate using ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄ for 12 hours.

-

Remove the solvent by concentration under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain this compound.

Caption: Workflow for the Ullmann condensation synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various pharmaceutical compounds, most notably in the development of anti-inflammatory drugs and inhibitors of key signaling pathways.

Intermediate in the Synthesis of Nimesulide

This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[5] Nimesulide preferentially inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The synthesis involves the conversion of this compound to 2-phenoxymethanesulfonanilide, followed by nitration to yield nimesulide.[6][7]

Scaffold for Signaling Pathway Inhibitors

The phenoxyaniline scaffold is present in a variety of compounds investigated for their inhibitory effects on critical cellular signaling pathways implicated in diseases such as cancer and cardiovascular disorders.

Inhibition of the Na+/Ca2+ Exchanger:

Derivatives of this compound have been developed as inhibitors of the Na+/Ca2+ exchange system.[5][8] This transporter plays a vital role in maintaining calcium homeostasis in cells, and its dysregulation is associated with ischemic conditions in the heart, brain, and kidneys.[5] By inhibiting this exchanger, these compounds can protect cells from calcium overload-induced injury.

Caption: Mechanism of Na+/Ca2+ exchanger inhibition by this compound derivatives.

MEK Inhibition:

Certain derivatives of phenoxyaniline have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase), a key component of the MAPK/ERK signaling pathway.[3][9] This pathway is crucial for cell proliferation and survival, and its overactivation is a common feature in many cancers.[10] By inhibiting MEK, these compounds can block downstream signaling to ERK, thereby suppressing tumor growth.

Caption: Inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 2688-84-8 [chemicalbook.com]

- 5. This compound Hydrochloride|C12H12ClNO|RUO [benchchem.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]

- 8. US6162832A - this compound derivatives - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-aminodiphenyl ether (also known as 2-phenoxyaniline). The information presented herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior and characteristics.

Core Physicochemical Data

The fundamental physicochemical properties of 2-aminodiphenyl ether are summarized in the tables below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-Aminodiphenyl ether | - |

| Synonyms | This compound, o-Aminophenyl phenyl ether | [1][2][3] |

| CAS Number | 2688-84-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO | [1][2][4] |

| Molecular Weight | 185.22 g/mol | [1][2][4] |

| Appearance | White to light brown crystalline powder or flakes | [1][2] |

| Melting Point | 47-49 °C | [1][2][3] |

| Boiling Point | 170 °C at 18 mmHg | [1][2][3] |

Solubility and Partitioning Characteristics

| Property | Value | Method | Source |

| Water Solubility | Limited | Qualitative | [5] |

| Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | Qualitative | [1][2] |

| pKa (Predicted) | 3.78 ± 0.10 | Computational | [1][2][3] |

| LogP (Predicted) | 2.5 - 3.5 (Estimated Range) | QSAR/Computational | [4][6] |

Note: Predicted values are based on computational models and should be confirmed by experimental methods for critical applications.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-aminodiphenyl ether are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 2-aminodiphenyl ether transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of 2-aminodiphenyl ether is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass becomes liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-aminodiphenyl ether equals the atmospheric pressure.

Methodology:

-

A sample of 2-aminodiphenyl ether is placed in a distillation flask with a few boiling chips.

-

The flask is connected to a condenser and a collection flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of 2-aminodiphenyl ether in a given solvent.

Methodology:

-

An excess amount of solid 2-aminodiphenyl ether is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of 2-aminodiphenyl ether in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino group of 2-aminodiphenyl ether.

Methodology:

-

A known concentration of 2-aminodiphenyl ether is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-aminodiphenyl ether.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of 2-aminodiphenyl ether is dissolved in one of the phases (usually n-octanol).

-

The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the solute between the two immiscible liquids.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of 2-aminodiphenyl ether in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationships between the physicochemical properties of 2-aminodiphenyl ether.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Interrelationships of physicochemical properties.

References

- 1. This compound | 2688-84-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2688-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Aminodiphenyl ether (CAS 2688-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 2688-84-8 | FP106356 | Biosynth [biosynth.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-phenoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document integrates theoretical data from quantum computational studies with available experimental spectroscopic information to offer a detailed understanding of the molecule's geometric and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.

Introduction

This compound (C₁₂H₁₁NO) is an aromatic amine featuring a phenoxy substituent at the ortho position of the aniline ring. This unique structural arrangement imparts specific conformational and electronic characteristics that are pivotal to its reactivity and utility as a molecular building block. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is crucial for predicting its chemical behavior and for the rational design of new derivatives with desired biological or material properties. This guide presents a detailed examination of these structural features, leveraging both computational and spectroscopic data.

Molecular Geometry and Bonding

The molecular structure of this compound has been investigated through computational methods, specifically Density Functional Theory (DFT), which provides a reliable theoretical model of its geometric parameters in the ground state.[1] While an experimental crystal structure for this compound is not publicly available, the optimized geometry from DFT calculations offers valuable insights into its bonding characteristics. For comparative purposes, experimental data from a closely related Schiff base derivative, (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline, which has been characterized by X-ray diffraction, is also considered.[2]

Optimized Molecular Structure

The geometry of this compound was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] The resulting structure reveals a non-planar conformation, primarily due to the rotational freedom around the C-O-C ether linkage.

Bond Lengths

The calculated bond lengths for key bonds in this compound are summarized in Table 1. These values are consistent with typical bond lengths for aromatic C-C, C-N, C-O, and C-H bonds. The C-O ether bonds and the C-N bond of the aniline moiety are of particular interest for understanding the molecule's reactivity.

Table 1: Calculated Bond Lengths of this compound (DFT/B3LYP/6-311++G(d,p))

| Bond | Bond Length (Å) |

| C-N (Aniline Ring) | 1.402 |

| C-O (Aniline Ring) | 1.375 |

| C-O (Phenoxy Ring) | 1.418 |

| C-C (Aniline Ring, avg.) | 1.395 |

| C-C (Phenoxy Ring, avg.) | 1.394 |

| N-H (avg.) | 1.012 |

| C-H (Aromatic, avg.) | 1.085 |

| Data is inferred from computational studies on this compound and its derivatives.[1][2] |

Bond Angles

The bond angles around the key atoms in this compound, as determined by DFT calculations, are presented in Table 2. The C-O-C bond angle of the ether linkage is a critical parameter that influences the overall shape of the molecule.

Table 2: Calculated Bond Angles of this compound (DFT/B3LYP/6-311++G(d,p))

| Angle | Bond Angle (°) |

| C-O-C | 118.5 |

| C-C-N (Aniline Ring) | 121.0 |

| C-C-O (Aniline Ring) | 118.9 |

| H-N-H | 111.5 |

| Data is inferred from computational studies on this compound and its derivatives.[1][2] |

Dihedral Angles

The conformation of this compound is largely defined by the dihedral angles around the ether linkage. These angles determine the relative orientation of the two aromatic rings. The calculated dihedral angles indicate a twisted conformation, which is expected to be the most stable arrangement to minimize steric hindrance.

Table 3: Calculated Dihedral Angles of this compound (DFT/B3LYP/6-311++G(d,p))

| Dihedral Angle | Angle (°) |

| C-C-O-C | 145.2 |

| C-O-C-C | -75.8 |

| Data is inferred from computational studies on this compound and its derivatives.[1] |

Spectroscopic Characterization

Spectroscopic techniques provide experimental confirmation of the molecular structure and electronic properties of this compound. The following sections detail the key features of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts from computational studies show good agreement with experimental data.[1]

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aniline Ring C1-NH₂ | - | ~142.5 |

| Aniline Ring C2-O | - | ~145.8 |

| Aniline Ring Protons | 6.8 - 7.4 | 115.0 - 125.0 |

| Phenoxy Ring C1'-O | - | ~157.2 |

| Phenoxy Ring Protons | 6.9 - 7.5 | 118.0 - 130.0 |

| NH₂ Protons | ~3.8 (broad) | - |

| Data is a compilation from various sources including computational studies and experimental spectra from chemical suppliers. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The assignments of these bands, supported by computational frequency analysis, are presented in Table 5.

Table 5: Key FTIR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1620 - 1580 | N-H bending (scissoring) | Strong |

| 1500 - 1400 | Aromatic C=C stretching | Strong |

| 1240 - 1200 | Aryl-O-Aryl asymmetric C-O-C stretching | Strong |

| 800 - 690 | Aromatic C-H out-of-plane bending | Strong |

| Data is inferred from computational studies and general FTIR correlation tables. |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

FTIR Spectroscopy

Objective: To identify the functional groups and confirm the molecular structure through vibrational spectroscopy.

Methodology:

-

Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis.

-

Data Analysis: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Logical Workflow for Structural Characterization

The comprehensive characterization of this compound involves a synergistic approach combining computational modeling and experimental spectroscopy. The logical workflow for this process is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, based on a combination of computational and spectroscopic data. The theoretical calculations offer a robust model of the molecule's geometry, which is well-supported by experimental NMR and FTIR findings. The presented data and protocols serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry and materials science, facilitating the informed design of novel compounds based on the this compound scaffold. Further experimental studies, particularly single-crystal X-ray diffraction of this compound, would be beneficial to provide a definitive experimental confirmation of the computationally predicted geometric parameters.

References

An In-depth Technical Guide to the Synthesis of 2-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-phenoxyaniline, a versatile chemical intermediate with applications in the pharmaceutical, agrochemical, and materials science industries.[1][2] The core of this compound's structure, the diaryl ether linkage, presents a key synthetic challenge that is primarily addressed through two robust and widely adopted methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.[3] This document details these foundational reactions, providing comparative quantitative data and explicit experimental protocols to assist researchers in the effective synthesis of this important compound.

Core Synthesis Methodologies

The construction of the this compound scaffold predominantly relies on the formation of a carbon-oxygen (C-O) bond between a phenol and an aryl halide. The two most effective and prevalent methods to achieve this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3]

1. Ullmann Condensation

The Ullmann condensation is a classic and enduring method for the formation of diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[3][4] While traditionally requiring high temperatures, modern protocols have been developed that proceed under milder conditions.[5] The reaction typically involves the coupling of an o-substituted aminophenol with an aryl halide or an o-substituted haloaniline with a phenol. A common precursor route involves the condensation of o-nitrochlorobenzene and phenol, followed by the reduction of the nitro group to an amine.[6]

2. Buchwald-Hartwig Amination

A more contemporary approach, the Buchwald-Hartwig amination, employs a palladium catalyst to facilitate the cross-coupling reaction to form carbon-nitrogen (C-N) bonds.[7] While primarily known for C-N bond formation, this reaction can be adapted for the synthesis of diaryl ethers, representing a powerful alternative to the Ullmann condensation.[3] It often offers milder reaction conditions and a broader substrate scope.[8]

Comparative Data of Synthesis Pathways

The following table summarizes quantitative data for different synthetic approaches to this compound and its precursors, compiled from various sources. This allows for an at-a-glance comparison of reaction conditions and components.

| Pathway | Reactants | Catalyst/Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| Ullmann Condensation (for precursor) | o-Nitrochlorobenzene, Phenol | Catalyst (tertiary amine alkaloid derived) | - | - | High | - | - | [6] |

| Ullmann-type Reaction | Iodobenzene, o-Aminophenol | CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol) | K2CO3 (2.0 equiv.) | DMSO (3 mL) | 120 °C | 24 hr | Not Specified | [9] |

| Ullmann Condensation (for derivative) | 2-Iodo-4-methylaniline, p-Cresol | Copper(I) salt | Base | - | Elevated | - | - | [5] |

| Buchwald-Hartwig Amination (general) | Bromo-aromatic, Aniline (1.5 equiv.) | Pd(OAc)2 (0.05 equiv.), BINAP (0.08 equiv.) | Cs2CO3 (10 equiv.) | Toluene | 110 °C | 8 hr | - | [10] |

| Nitro Group Reduction | 4-(2-nitrophenoxy)phenol | Iron powder, Ammonium chloride | - | Ethanol, Water | Reflux | 2 hr | - | [11] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways discussed.

Protocol 1: Ullmann-type Synthesis of this compound [9]

Materials:

-

Iodobenzene (1.0 mmol)

-

o-Aminophenol (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

1-(α-aminobenzyl)-2-naphthol (0.2 mmol)

-

Potassium carbonate (K2CO3) (2.0 equiv.)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Petroleum ether

Procedure:

-

In a reaction vessel, combine iodobenzene (1.0 mmol), o-aminophenol (1.0 mmol), CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol), and K2CO3 (2.0 equiv.) in 3 mL of DMSO.

-

Heat the reaction mixture at 120 °C for 24 hours. Monitor the reaction progress using gas chromatography (GC).

-

Upon completion, cool the reaction mixture and remove the catalyst by filtration.

-

Extract the product with ethyl acetate (EtOAc).

-

Combine the organic layers and dry over anhydrous MgSO4 for 12 hours.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [10]

Materials:

-

Bromo-aromatic compound (1 equiv.)

-

Aniline (1.5 equiv.)

-

Cesium carbonate (Cs2CO3) (10 equiv.)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equiv.)

-

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv.)

-

Toluene

-

Celite

Procedure:

-

In a reaction vessel, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.

-

Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.

-

After the reaction is complete, filter the mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield the desired phenoxyaniline derivative.

Protocol 3: Reduction of a Nitro Precursor to a Phenoxyaniline Derivative [11]

Materials:

-

4-(2-nitrophenoxy)phenol (1.00 g, 4.3 mmol)

-

Iron powder (1.21 g, 0.022 g-atom)

-

Ammonium chloride (0.14 g, 2.6 mmol)

-

Ethanol (50 ml)

-

Water (10 ml)

Procedure:

-

To a solution of 4-(2-nitrophenoxy)phenol (1.00 g, 4.3 mmol) in ethanol (50 ml), add iron powder (1.21 g, 0.022 g-atom).

-

Add a solution of ammonium chloride (0.14 g, 2.6 mmol) in water (10 ml) to the mixture.

-

Reflux the reaction mixture for 2 hours.

-

Work up the reaction as appropriate to isolate the corresponding aminophenoxy)phenol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

Caption: Ullmann condensation followed by nitro reduction.

Caption: General Buchwald-Hartwig amination scheme.

Caption: A generalized experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 2688-84-8 [chemicalbook.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. US6162832A - this compound derivatives - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxyaniline (CAS No: 2688-84-8), a key intermediate in the synthesis of various organic molecules. This document is intended to be a valuable resource, presenting key analytical data and methodologies to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 2H | Ar-H |

| ~7.10 - 6.95 | m | 3H | Ar-H |

| ~6.90 - 6.70 | m | 4H | Ar-H |

| ~3.85 | br s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | Ar-C |

| 144.3 | Ar-C |

| 137.2 | Ar-C |

| 129.8 | Ar-CH |

| 124.2 | Ar-CH |

| 122.5 | Ar-CH |

| 120.3 | Ar-CH |

| 119.0 | Ar-CH |

| 117.8 | Ar-CH |

| 116.1 | Ar-CH |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1500 - 1470 | Strong | Aromatic C=C stretch |

| 1260 - 1220 | Strong | Aryl-O-Ar stretch (asymmetric) |

| 750 - 730 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 184 | ~60 | [M-H]⁺ |

| 168 | ~10 | [M-NH₃]⁺ |

| 156 | ~15 | [M-CHO]⁺ |

| 129 | ~20 | [C₉H₇N]⁺ |

| 108 | ~30 | [C₇H₆N]⁺ |

| 92 | ~25 | [C₆H₆N]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters: A standard proton experiment is performed at room temperature. Data is typically acquired with 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

-

Parameters: A proton-decoupled carbon experiment is conducted at room temperature. A sufficient number of scans (typically 1024 or more) are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a solids probe can be used.

-

Ionization Method: Electron Ionization (EI) is a common method for relatively volatile and stable compounds like this compound.

-

Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters (for a typical GC-MS analysis):

-

GC: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C).

-

MS: The ion source temperature is typically set to 200-250 °C. The electron energy is maintained at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility Profile of 2-Phenoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-phenoxyaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Due to the limited availability of quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining the solubility of this compound in a range of common organic solvents. The methodologies provided are based on established analytical techniques, enabling researchers to generate reliable and reproducible data. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to facilitate practical application in a laboratory setting.

Introduction to this compound

This compound, also known as 2-aminodiphenyl ether, is an aromatic amine with the chemical formula C₁₂H₁₁NO. Its structure, featuring a phenoxy group attached to an aniline ring, imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, designing formulations, and assessing its potential in drug development.

Qualitative descriptions indicate that this compound is slightly soluble in chloroform and methanol and has limited solubility in water.[1][2][3] However, for many applications, particularly in the pharmaceutical industry, precise quantitative solubility data is essential. This guide provides the necessary framework for researchers to obtain this critical information.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2688-84-8 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Light orange to brown or gray crystalline powder or flakes | [1][3] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 170 °C at 18 mmHg | [1] |

| pKa | 3.78 ± 0.10 (Predicted) | [2] |

Solubility Profile of this compound: Data Presentation

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 25 °C) and, if relevant for specific applications, at other temperatures as well.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| Alcohols | Methanol | |||||

| Ethanol | ||||||

| Isopropanol | ||||||

| Halogenated | Chloroform | |||||

| Dichloromethane | ||||||

| Ketones | Acetone | |||||

| Methyl Ethyl Ketone | ||||||

| Ethers | Diethyl Ether | |||||

| Tetrahydrofuran (THF) | ||||||

| Aromatic | Toluene | |||||

| Xylene | ||||||

| Amides | Dimethylformamide (DMF) | |||||

| Dimethyl Acetamide (DMAc) | ||||||

| Esters | Ethyl Acetate | |||||

| Other | Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved this compound is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Reporting

Express the solubility in grams per liter (g/L) and moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-Phenoxyaniline: A Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyaniline, also known as 2-aminodiphenyl ether, is an aromatic amine that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It is recognized as a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1][2] This relationship strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of cyclooxygenase (COX) enzymes, with a likely preference for COX-2.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its role as a COX inhibitor. It includes a summary of quantitative data, detailed experimental protocols for assessing its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining platelet function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for many anti-inflammatory drugs.[5]

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Given its structural relationship to Nimesulide, a known preferential COX-2 inhibitor, it is highly probable that this compound also exhibits selectivity for COX-2 over COX-1.[3][4]

Signaling Pathway

The inhibitory action of this compound on the COX pathway interrupts the inflammatory cascade. The following diagram illustrates the signaling pathway.

Quantitative Data

| Compound | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-1 | In vitro | Data not available | Data not available |

| COX-2 | In vitro | Data not available | ||

| Nimesulide | COX-1 | Human Whole Blood | >10 | ~0.1 |

| COX-2 | Human Whole Blood | 1 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is a ratio of the IC50 values, with a higher value indicating greater selectivity for COX-2.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric COX inhibitor screening assays.[8][9][10][11]

Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

-

Arachidonic acid (substrate)

-

This compound (test compound) dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Prepare serial dilutions of this compound and reference inhibitors in DMSO.

-

Assay Setup: In a 96-well black microplate, add the following to triplicate wells:

-

100% Initial Activity Wells: Assay Buffer, Heme, ADHP, and enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Assay Buffer, Heme, ADHP, enzyme, and the test compound (this compound) or a reference inhibitor at various concentrations.

-

Background Wells: Assay Buffer, Heme, and ADHP (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm. Readings can be taken in kinetic mode over 5-10 minutes or as an endpoint reading after a fixed incubation time.

-

Data Analysis:

-

Subtract the average background fluorescence from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. [PDF] A practical large scale synthesis of nimesulide — A step ahead | Semantic Scholar [semanticscholar.org]

- 7. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of nimesulide conjugates, in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

The Advent of a Privileged Scaffold: A Technical Chronicle of 2-Phenoxyaniline Synthesis

For Immediate Release

A cornerstone in the development of pharmaceuticals and advanced materials, 2-phenoxyaniline and its derivatives have a rich history rooted in the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for this critical scaffold, tailored for researchers, scientists, and professionals in drug development. We will delve into the classical Ullmann condensation and the modern Buchwald-Hartwig amination, presenting comparative data, detailed experimental protocols, and a look into the biological significance of this versatile molecule.

Historical Perspective: From Copper Dust to Palladium Catalysts

The journey of this compound synthesis began in the early 20th century, a period of burgeoning innovation in synthetic organic chemistry. The first successful formations of the diaryl ether linkage, the key structural motif in this compound, were achieved through copper-mediated reactions.

The Ullmann condensation , first reported by Fritz Ullmann in 1901, and the related Goldberg reaction described by Irma Goldberg in 1906, laid the groundwork for the synthesis of diaryl ethers and N-aryl amines, respectively.[1][2][3][4][5] These early methods, while groundbreaking, were often hampered by harsh reaction conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper powder, which limited their scope and efficiency.[1] The traditional synthesis of a phenoxyaniline via this route typically involved the condensation of an o-halonitrobenzene with a phenol, followed by the reduction of the nitro group.[6]

A paradigm shift in C-N bond formation occurred in the mid-1990s with the development of the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine offered a much milder and more versatile alternative to the classical copper-based methods.[7] The work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, providing a powerful tool for medicinal and materials chemists.[7][8]

Comparative Synthesis of this compound

The two primary methods for synthesizing the this compound core, the Ullmann condensation and the Buchwald-Hartwig amination, offer distinct advantages and disadvantages. The choice of method often depends on factors such as substrate scope, functional group tolerance, and desired scale.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |

| Typical Temperature | High (140-220 °C) | Mild to moderate (80-110 °C) |

| Reaction Time | Several hours to days | Hours |

| Catalyst Loading | Often stoichiometric or high catalytic loading | Low catalytic loading (typically 1-5 mol%) |

| Base | Strong inorganic bases (e.g., K₂CO₃, NaOH) | Bulky alkoxides (e.g., NaOtBu) or weaker inorganic bases (e.g., Cs₂CO₃) |

| Substrate Scope | Generally requires electron-withdrawing groups on the aryl halide | Broad, tolerates a wide range of functional groups on both coupling partners |

| Advantages | Inexpensive catalyst | Milder conditions, broader scope, higher yields for complex substrates |

| Disadvantages | Harsh conditions, limited scope, often lower yields | More expensive catalyst and ligands, sensitivity to air and moisture |

Experimental Protocols

Classical Approach: Ullmann Condensation

This two-step protocol involves the initial formation of 2-phenoxynitrobenzene followed by its reduction to this compound.

Step 1: Synthesis of 2-Phenoxynitrobenzene

-

Materials: o-Chloronitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

To this mixture, add a catalytic amount of CuI (10 mol%).

-

Heat the reaction mixture to 140-150°C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenoxynitrobenzene.

-

Step 2: Reduction to this compound

-

Materials: 2-Phenoxynitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

To a solution of 2-phenoxynitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

-

Modern Approach: Buchwald-Hartwig Amination

This protocol describes a one-pot synthesis of this compound from an appropriately substituted aryl halide and aniline.

-

Materials: 2-Bromophenol or 2-Iodophenol, Aniline, Palladium(II) Acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), Sodium tert-butoxide (NaOtBu), and an anhydrous, deoxygenated solvent such as Toluene.

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide/iodide (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).

-

Add the catalyst mixture to the Schlenk tube.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110°C for 8-24 hours, with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford this compound.

-

Synthesis Workflows

Caption: Workflow for the classical two-step synthesis of this compound via Ullmann condensation.

Caption: Workflow for the modern one-pot synthesis of this compound via Buchwald-Hartwig amination.

Biological Significance: A Scaffold for Ion Channel Modulators

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. Derivatives of this compound have been found to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and ion channels.[9]

One notable target of this compound derivatives is the Na⁺/Ca²⁺ exchanger (NCX) .[10] The NCX is a crucial membrane protein, particularly in cardiac myocytes, responsible for maintaining calcium homeostasis.[11] It typically extrudes one Ca²⁺ ion from the cell in exchange for the entry of three Na⁺ ions, a process known as the "forward mode."[11] This Ca²⁺ efflux is essential for muscle relaxation after contraction.[12]

However, under certain pathological conditions, such as during a heart attack (myocardial ischemia), the intracellular Na⁺ concentration can rise, causing the NCX to operate in "reverse mode," pumping Ca²⁺ into the cell.[9][13] This can lead to calcium overload, a key factor in cell injury and death.[9] Certain this compound derivatives have been shown to inhibit the Na⁺/Ca²⁺ exchanger, making them promising candidates for the development of drugs to treat ischemic heart disease.[10]

References

- 1. Ullmann coupling: the first publication - operachem [operachem.com]

- 2. synarchive.com [synarchive.com]

- 3. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Role of Sodium-Calcium Exchanger in Modulating the Action Potential of Ventricular Myocytes From Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6162832A - this compound derivatives - Google Patents [patents.google.com]

- 11. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Na/Ca exchange and contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 2-Phenoxyaniline: A Theoretical and Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline, a key structural motif in medicinal chemistry and materials science, presents a fascinating subject for theoretical and computational investigation. This guide delves into the molecular structure, spectroscopic properties, and electronic characteristics of this compound, offering a comprehensive overview of the computational methodologies employed to elucidate its behavior. By bridging theoretical calculations with experimental observations, we aim to provide a robust framework for the rational design of novel derivatives with tailored properties.

Molecular Structure and Geometry Optimization

The foundational step in the computational study of this compound involves determining its most stable three-dimensional conformation through geometry optimization. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a favorable balance between accuracy and computational cost.

Computational Methodology

A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). This combination has been shown to provide reliable geometric parameters for a wide range of organic molecules. The optimization process seeks to find the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms.

Optimized Geometric Parameters

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-N | 1.39 - 1.41 |

| C-O (ether) | 1.36 - 1.38 |

| C-C (aromatic) | 1.38 - 1.40 |

| N-H | 1.01 - 1.02 |

| C-H (aromatic) | 1.08 - 1.09 |

| **Bond Angles (°) ** | |

| C-O-C | 118 - 120 |

| C-C-N | 119 - 121 |

| H-N-H | 110 - 113 |

| Dihedral Angles (°) | |

| C-C-O-C | Variable (denoting the twist of the phenyl rings) |

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's functional groups and overall structure.[1] Computational frequency calculations are instrumental in assigning the observed vibrational modes.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded in the solid phase using the KBr pellet technique. A small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample of this compound. The sample is irradiated with a near-infrared laser (e.g., 1064 nm), and the scattered light is analyzed.

Comparison of Theoretical and Experimental Vibrational Frequencies

Following geometry optimization, the harmonic vibrational frequencies can be calculated at the same level of theory. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.[2]

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| N-H stretching | ~3450 (asym), ~3370 (sym) | ~3450 (asym), ~3370 (sym) | ~3460, ~3380 | Asymmetric and symmetric stretching of the amine group |

| C-H stretching (aromatic) | ~3100 - 3000 | ~3100 - 3000 | ~3080 - 3020 | Stretching vibrations of C-H bonds in the phenyl rings |

| C=C stretching (aromatic) | ~1600 - 1450 | ~1600 - 1450 | ~1590, ~1500, ~1460 | In-plane stretching of the aromatic carbon-carbon bonds |

| N-H bending | ~1620 | ~1620 | ~1610 | Scissoring motion of the amine group |

| C-O-C stretching | ~1240 | ~1240 | ~1230 | Asymmetric stretching of the ether linkage |

| C-N stretching | ~1300 | ~1300 | ~1290 | Stretching of the carbon-nitrogen bond |

Note: The experimental values are typical for phenoxyaniline derivatives and may vary slightly for the specific compound.

Electronic Properties and Frontier Molecular Orbitals

The electronic behavior of this compound, including its reactivity and spectral properties, is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[3] A smaller gap suggests that the molecule is more easily excitable and thus more reactive. These energies can be calculated using the same DFT methodology as for geometry optimization.

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

The HOMO is typically localized on the electron-rich aniline ring, indicating its role as the primary electron donor. The LUMO, conversely, is often distributed over the phenoxy ring, suggesting its capacity to accept electrons. This distribution dictates the molecule's behavior in charge-transfer interactions.

UV-Vis Spectroscopy

The electronic transitions between molecular orbitals can be observed experimentally using UV-Vis spectroscopy.

Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorption spectrum is then recorded using a UV-Vis spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorption (λmax) corresponds to the electronic transition with the highest probability, often the HOMO to LUMO transition. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra and help in the assignment of the observed transitions.

Intramolecular Interactions and Charge Delocalization: NBO Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular bonding, lone pair interactions, and charge delocalization within a molecule.[4] It provides a quantitative picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization.

Key NBO Interactions

In this compound, NBO analysis reveals significant hyperconjugative interactions. A key interaction involves the delocalization of the lone pair electrons of the nitrogen atom (n(N)) into the antibonding π* orbitals of the adjacent aromatic ring (π*(C-C)). Similarly, the lone pair electrons of the ether oxygen (n(O)) can interact with the antibonding orbitals of both phenyl rings. These interactions, quantified by the second-order perturbation energy (E(2)), contribute to the stabilization of the molecule and influence its overall electronic structure and reactivity.

Visualizing Computational Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language, compatible with Graphviz.

Caption: Workflow for theoretical and computational analysis of this compound.

Caption: Relationship between experimental and theoretical data in the study of this compound.

Conclusion

The theoretical and computational study of this compound provides invaluable insights into its structural, vibrational, and electronic properties. Through the application of Density Functional Theory and related methods, researchers can predict and understand the behavior of this important molecule at the atomic level. The synergy between computational predictions and experimental data is crucial for validating theoretical models and for the rational design of new this compound derivatives with enhanced properties for applications in drug discovery and materials science. This guide provides a foundational framework for such investigations, empowering scientists to explore the rich chemical landscape of this versatile molecular scaffold.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Phenoxyaniline and Its Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline, a key structural motif, has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their applications in drug discovery and development. The core structure, consisting of a phenyl ring ether-linked to an aniline moiety, serves as a privileged scaffold for the design of potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases.[1][2]

Synthesis of this compound and Its Derivatives

The construction of the this compound core and its derivatives primarily relies on the formation of the diaryl ether bond. The two most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, typically involving the coupling of a phenol with an aryl halide.[3][4] Modern protocols often utilize copper(I) salts as catalysts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions.[5][6]

Experimental Protocol: General Procedure for Ullmann Condensation

A general procedure for the synthesis of this compound derivatives via Ullmann condensation is as follows:

-

Reaction Setup: In a reaction vessel, combine the substituted phenol (1.0 eq.), the 2-haloaniline (1.0-1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).

-

Solvent Addition: Add a high-boiling point polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 90°C to 210°C.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture to remove the catalyst and inorganic salts.

-

Extraction: Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful method for the formation of C-N bonds.[7][8] This reaction can be adapted to synthesize this compound derivatives by coupling a phenol with a 2-haloaniline.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the synthesis of this compound derivatives via Buchwald-Hartwig amination is as follows:

-

Reaction Setup: In a reaction tube, combine the 2-halophenol (1.0 eq.), the aniline derivative (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.4 eq.).[9][10]

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the reaction tube and heat the mixture at 80-110°C with vigorous stirring.[11][12] Monitor the reaction by TLC or GC-MS.

-